molecular formula C19H23N3O3S B2968784 (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate CAS No. 375834-32-5

(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate

Cat. No.: B2968784
CAS No.: 375834-32-5
M. Wt: 373.47
InChI Key: HGVKVIHFPIHSHG-JQIJEIRASA-N
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Description

The compound (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate is a structurally complex molecule featuring a benzylidene-substituted thiazolidinone core conjugated to a piperazine-propanoate moiety. Its design integrates pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The thiazolidinone scaffold is critical for binding to biological targets, while the piperazine linker enhances solubility and pharmacokinetic profiles. The ethyl ester group at the terminal position facilitates membrane permeability .

Properties

IUPAC Name

ethyl 3-[4-[(5E)-5-benzylidene-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-17(23)8-9-21-10-12-22(13-11-21)19-20-18(24)16(26-19)14-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVKVIHFPIHSHG-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogs sharing the thiazolidinone or piperazine framework. Key structural and functional distinctions are outlined below:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents/Modifications Reported Bioactivity Synthesis Method
(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate Thiazolidinone + piperazine Benzylidene, ethyl propanoate Anticancer (hypothesized) Not explicitly reported
5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () Thiazolidinone + dihydropyrazole Diaryl groups, thioxo group Antimicrobial, anti-inflammatory Reflux in ethanol, DMF/EtOH recrystallization

Key Differences and Implications

Core Heterocycles: The target compound employs a piperazine linker, whereas analogs in use dihydropyrazole. The thioxo group in analogs (e.g., 2-thioxothiazolidin-4-ones) contrasts with the 4-oxo group in the target compound. Thioxo derivatives exhibit stronger hydrogen-bonding capacity, which may enhance antimicrobial activity but reduce metabolic stability .

This modification could favor interactions with hydrophobic enzyme pockets (e.g., kinases) . The ethyl propanoate side chain in the target compound may confer improved bioavailability over the unmodified thiazolidinones in , which lack ester functionalities .

Synthetic Accessibility: The synthesis of analogs in involves refluxing in ethanol and recrystallization from DMF/EtOH, a method adaptable to the target compound.

Research Findings and Limitations

  • Biological Activity : While the target compound’s bioactivity remains hypothesized, its structural analogs demonstrate measurable antimicrobial and anti-inflammatory effects. For example, 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Thermodynamic Stability: The (E)-configuration of the benzylidene group in the target compound likely enhances stability compared to (Z)-isomers, as seen in related thiazolidinones .
  • Data Gaps : Specific data on the target compound’s solubility, IC₅₀ values, or in vivo efficacy are unavailable in the provided evidence. Further experimental validation is required.

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